molecular formula C17H15FN2O3S B13475144 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride

Cat. No.: B13475144
M. Wt: 346.4 g/mol
InChI Key: IUIMWIKCZRNLOA-UHFFFAOYSA-N
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Description

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that features an indole moiety, an acetamido group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the indole derivative, which is then reacted with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products

    Substitution Products: Amino or alkoxy derivatives

    Oxidation Products: Indole-2,3-dione derivatives

    Hydrolysis Products: Amine and carboxylic acid derivatives

Mechanism of Action

The mechanism of action of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications requiring specific enzyme inhibition and protein interactions .

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3-[[2-(2-methylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C17H15FN2O3S/c1-12-9-13-5-2-3-8-16(13)20(12)11-17(21)19-14-6-4-7-15(10-14)24(18,22)23/h2-10H,11H2,1H3,(H,19,21)

InChI Key

IUIMWIKCZRNLOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F

Origin of Product

United States

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